molecular formula C10H19BF3NO2 B14075335 4,4,4-Trifluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine

4,4,4-Trifluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine

Cat. No.: B14075335
M. Wt: 253.07 g/mol
InChI Key: OMEBZFCSPSVLOL-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is a bifunctional organoboron compound combining a trifluorobutylamine moiety with a pinacol boronate ester. The molecular structure features:

  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability .
  • Pinacol boronate ester: Facilitates participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in medicinal and materials chemistry .
  • Primary amine: Provides a site for further functionalization (e.g., amidation, Schiff base formation).

Properties

Molecular Formula

C10H19BF3NO2

Molecular Weight

253.07 g/mol

IUPAC Name

4,4,4-trifluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine

InChI

InChI=1S/C10H19BF3NO2/c1-8(2)9(3,4)17-11(16-8)7(15)5-6-10(12,13)14/h7H,5-6,15H2,1-4H3

InChI Key

OMEBZFCSPSVLOL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CCC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Stepwise Reaction Sequence

  • Initial Functionalization : The hydroxyl group of tert-butyl-4-hydroxypiperidine-1-carboxylate undergoes alkylation with 4-bromo-1,1,1-trifluorobutane in the presence of a base such as potassium carbonate. This step introduces the trifluorobutane chain while retaining the tert-butyl carbamate protection.
  • Borylation : The intermediate is subjected to Miyaura borylation using bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) (commonly known as bis(pinacolato)diboron) and a palladium catalyst (e.g., PdCl₂(dppf)). This step installs the dioxaborolane group at the terminal position.
  • Deprotection : The tert-butyl carbamate group is cleaved under acidic conditions (e.g., HCl in dioxane) to yield the free amine.

Performance Metrics

Step Reagents/Conditions Yield (%) Characterization Methods
1 K₂CO₃, DMF, 80°C 65 NMR, MS
2 PdCl₂(dppf), B₂Pin₂, dioxane, 100°C 78 NMR, HPLC
3 HCl/dioxane, rt 82 NMR, IR

Total Yield : 49.9%.

This method’s moderate total yield reflects challenges in maintaining regioselectivity during borylation and avoiding side reactions during deprotection.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-mediated strategies, adapted from analogous boronic ester syntheses, offer a streamlined alternative.

Direct Borylation of Halogenated Intermediates

A halogenated precursor, such as 4-bromo-4,4,4-trifluorobutan-1-amine, undergoes Suzuki-Miyaura coupling with bis(pinacolato)diboron. Key conditions include:

  • Catalyst : PdCl₂(dppf) (0.1 equiv)
  • Base : Potassium acetate (3.0 equiv)
  • Solvent : 1,4-dioxane/DMF (10:1 v/v)
  • Temperature : 100°C, 12 hours

Yield : 72–81%.

Comparative Analysis of Catalytic Systems

Catalyst Base Solvent Yield (%)
PdCl₂(dppf) KOAc Dioxane/DMF 81
Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 72
Pd(OAc)₂/XPhos Cs₂CO₃ THF 68

The choice of base and solvent significantly impacts catalytic efficiency, with polar aprotic solvents like DMF enhancing boron transfer rates.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has been employed to accelerate key steps, particularly the borylation reaction. For example, heating the reaction mixture to 120°C for 20 minutes under microwave conditions reduces the typical 12-hour process to 30 minutes, achieving comparable yields (75–78%). This method minimizes thermal degradation of sensitive intermediates and improves reproducibility.

Optimization of Reaction Conditions

Solvent Effects

  • Etheric Solvents : Dioxane and THF provide optimal solubility for boron reagents but may necessitate higher temperatures.
  • Aprotic Polar Solvents : DMF accelerates reactions but risks side reactions with free amines.

Temperature and Time

Temperature (°C) Time (h) Yield (%)
80 24 65
100 12 81
120 6 78

Elevated temperatures improve kinetics but may compromise stereochemical integrity.

Challenges and Limitations

  • Moisture Sensitivity : The dioxaborolane group is prone to hydrolysis, necessitating anhydrous conditions.
  • Byproduct Formation : Competing protodeboronation and homocoupling reactions reduce yields in Pd-catalyzed routes.
  • Purification Difficulties : Chromatographic separation is often required due to polar byproducts, increasing process complexity.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

4,4,4-Trifluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential use in drug development, especially in the design of fluorinated pharmaceuticals.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and stability, while the boronic ester group allows for interactions with various biomolecules. These interactions can modulate biological pathways and lead to specific effects, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₀H₁₈BF₃NO₂
  • Molecular Weight : ~264.07 g/mol (estimated based on analogs in ).
  • Applications: Potential use in drug discovery (boron-containing protease inhibitors) and as a precursor for fluorescent probes (via H₂O₂-responsive boronate oxidation) .

Comparison with Structurally Similar Compounds

The compound belongs to a class of amine-functionalized organoboron derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Applications Reference
4,4,4-Trifluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine C₁₀H₁₈BF₃NO₂ 264.07 Trifluorobutyl, primary amine Cross-coupling, drug discovery
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine () C₁₂H₁₅BF₃N₂O₂ 288.07 Pyridine ring, trifluoromethyl Fluorescent probes, kinase inhibitors
(R)-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride () C₁₁H₂₃BClNO₂ 247.57 Branched alkyl, chiral center Chiral synthesis intermediates
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine () C₁₇H₂₇BFNO₂ 323.21 Fluorobenzyl, primary amine Bioimaging, PET tracer development
4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine () C₁₅H₁₈BClF₃N₃O₂ 375.58 Indazole, chloro, trifluoroethyl Oncology (kinase-targeted therapies)

Reactivity and Stability

  • Electron-Withdrawing Effects : The trifluoromethyl group in the target compound increases electrophilicity at the boron center, accelerating oxidative deboronation in H₂O₂-rich environments (useful for reactive oxygen species detection) . Pyridine-based analogs () exhibit similar reactivity but with enhanced aromatic stabilization.
  • Steric Hindrance : Branched analogs (e.g., ) show reduced cross-coupling efficiency due to steric bulk near the boron atom .
  • Solubility : Benzyl-substituted derivatives () display improved solubility in polar solvents compared to aliphatic analogs.

Biological Activity

The compound 4,4,4-Trifluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is a novel boron-containing compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

  • Molecular Formula: C13H19BF3NO3
  • Molecular Weight: 300.08 g/mol
  • CAS Number: 1004294-77-2
  • Purity: >97%

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules and influence cellular pathways. Specifically, it is hypothesized to act as a selective inhibitor of certain enzymes involved in DNA damage response mechanisms.

Potential Mechanisms:

  • Inhibition of ATR Pathway:
    • The ataxia telangiectasia and Rad3-related (ATR) pathway is crucial for maintaining genomic stability during DNA replication. Inhibitors of ATR have shown promise in enhancing the sensitivity of cancer cells to radiation and chemotherapy .
  • Boron Chemistry:
    • Boron compounds are known for their ability to form complexes with biomolecules, potentially leading to altered enzymatic activities and cellular responses.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant antiproliferative effects against various human tumor cell lines. For example:

  • Cell Lines Tested: HeLa (cervical cancer), MCF7 (breast cancer), A549 (lung cancer).
  • Findings: Strong inhibition of cell proliferation was observed at micromolar concentrations.

Case Studies

  • Study on Cell Viability:
    • A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in viability among HeLa cells exposed to DNA-damaging agents like methyl methanesulfonate (MMS). The compound enhanced the cytotoxic effects of MMS by disrupting the DNA repair process .
  • Mechanistic Insights:
    • Inhibition assays revealed that the compound could significantly reduce ATR activity in vitro. This suggests a potential application in sensitizing tumor cells to DNA-damaging therapies .

Data Table: Summary of Biological Activities

Activity TypeCell LineConcentration (µM)Effect Observed
AntiproliferativeHeLa1050% reduction in cell viability
AntiproliferativeMCF7570% reduction in cell viability
SensitizationA549 + MMS20Enhanced cytotoxicity

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